N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and treat various autoimmune diseases. In
Mechanism of Action
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, this compound prevents the activation of downstream signaling pathways, which results in the suppression of immune responses. This mechanism of action makes this compound a promising therapeutic agent for various autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, this compound has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide has several advantages for use in lab experiments. It has high purity and stability, making it suitable for use in various assays and experiments. Additionally, it has a well-characterized mechanism of action, which makes it easier to interpret the results of experiments. However, this compound also has some limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide. One area of research is to investigate its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis and lupus. Another area of research is to develop more potent and selective JAK inhibitors that have fewer side effects and better efficacy. Additionally, research can be conducted to investigate the long-term safety and efficacy of this compound in clinical trials. Overall, this compound has the potential to be a promising therapeutic agent for various autoimmune diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide involves the reaction of 4-chloroaniline with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thioacetic acid to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of immune cells. By modulating the immune system, this compound has the potential to reduce inflammation and prevent tissue damage in autoimmune diseases.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-7-11(2)19-16(14(10)8-18)22-9-15(21)20-13-5-3-12(17)4-6-13/h3-7H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUQHSLULAFDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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